Boc-beta-Ala-OH
Overview
Description
Boc-beta-Ala-OH, also known as Boc-β-alanine, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It has a molecular weight of 189.21 .
Synthesis Analysis
Boc-beta-Ala-OH can be used as a PROTAC linker in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The chemical formula of Boc-beta-Ala-OH is C8H15NO4 . It has a molecular weight of 189.21 .Chemical Reactions Analysis
Boc-beta-Ala-OH is suitable for Boc solid-phase peptide synthesis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Boc-beta-Ala-OH has a molecular weight of 189.21 and a chemical formula of C8H15NO4 . The elemental analysis shows that it contains 50.78% carbon, 7.99% hydrogen, 7.40% nitrogen, and 33.82% oxygen .Scientific Research Applications
Peptide Synthesis
- Application : Boc-beta-Ala-OH is used in peptide synthesis . It is a building block in the synthesis of peptides, which are chains of amino acids that can function as hormones, neurotransmitters, or antibiotics in the body .
- Methods : The compound is added to a growing peptide chain in a process called solid-phase peptide synthesis. The Boc group protects the amino group during the synthesis, preventing it from reacting prematurely. Once the peptide chain is complete, the Boc group can be removed under mild acidic conditions to reveal the free amine .
- Results : The use of Boc-beta-Ala-OH in peptide synthesis allows for the creation of complex peptides with specific sequences of amino acids. These peptides can then be used in further research or therapeutic applications .
Preparation of N-Propargylalanine
- Application : Boc-beta-Ala-OH can be used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .
- Results : The resulting N-propargylalanine can be used to generate N-(3-aryl)propylated alanine residues, which may have applications in medicinal chemistry .
PROTAC Linker
- Application : Boc-beta-Ala-OH can be used as a PROTAC (Proteolysis Targeting Chimera) linker .
- Methods : The terminal carboxylic acid of Boc-beta-Ala-OH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .
- Results : The resulting PROTACs can be used to degrade specific proteins within cells, which has potential applications in the treatment of diseases such as cancer .
Preparation of N-Propargylalanine
- Application : Boc-beta-Ala-OH can be used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .
- Results : The resulting N-propargylalanine can be used to generate N-(3-aryl)propylated alanine residues, which may have applications in medicinal chemistry .
Resolution of Racemic Mixture
- Application : Boc-beta-Ala-OH can be used in the resolution of racemic mixtures of 3,3’-bis(benzyloxy)-1,1’-binaphthalene-2,2’-diol .
- Results : The resolution of racemic mixtures is a crucial step in the synthesis of enantiomerically pure compounds, which are important in fields such as pharmaceuticals and agrochemicals .
Synthesis of Hybrid Tripeptidomimetics
- Application : Boc-beta-Ala-OH can be used in the one-pot synthesis of hybrid tripeptidomimetics containing both amide and imide functionalities .
- Results : The resulting hybrid tripeptidomimetics may have potential applications in medicinal chemistry, such as the development of new drugs .
Preparation of N-Propargylalanine
- Application : Boc-beta-Ala-OH can be used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .
- Results : The resulting N-propargylalanine can be used to generate N-(3-aryl)propylated alanine residues, which may have applications in medicinal chemistry .
Resolution of Racemic Mixture
- Application : Boc-beta-Ala-OH can be used in the resolution of racemic mixtures of 3,3’-bis(benzyloxy)-1,1’-binaphthalene-2,2’-diol .
- Results : The resolution of racemic mixtures is a crucial step in the synthesis of enantiomerically pure compounds, which are important in fields such as pharmaceuticals and agrochemicals .
Synthesis of Hybrid Tripeptidomimetics
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFJUSRQHZPVKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186697 | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-beta-Ala-OH | |
CAS RN |
3303-84-2 | |
Record name | BOC-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3303-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1,1-dimethylethoxy)carbonyl]-β-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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